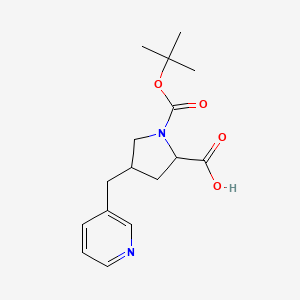
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the tandem Knoevenagel-cyclocondensation reaction. This process involves the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent such as water and ethanol at room temperature . The reaction proceeds efficiently, yielding the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of green solvents and recyclable catalysts, such as alumina-silica-supported manganese dioxide, can enhance the sustainability of the process . The reaction is typically carried out in a one-pot manner, which simplifies the procedure and reduces waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group and the fluorine atoms on the phenyl ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes, such as 2,2-dialkylglycine decarboxylase, through molecular docking studies . This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,4-difluorophenyl)pyrazole-4-carbonitrile
- 5-Amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar pyrazole derivatives.
Properties
Molecular Formula |
C10H6F2N4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
InChI Key |
SPGQBNFAWZDLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


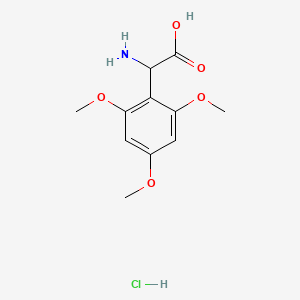

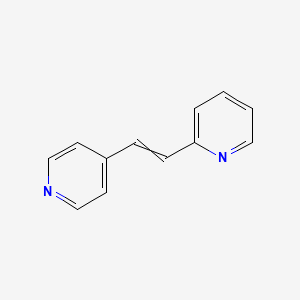
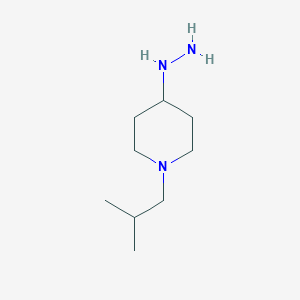
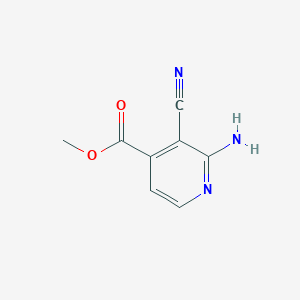

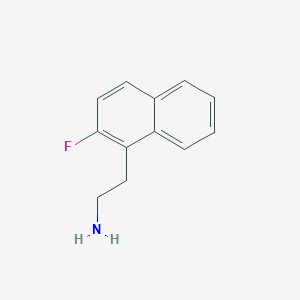
![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)

![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
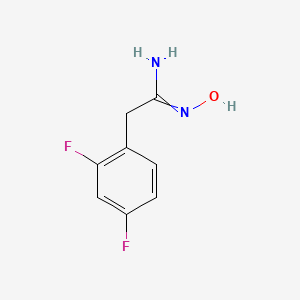
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
